![molecular formula C8H12N6 B13319317 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13319317.png)
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting ethylhydrazine with an appropriate diketone under acidic conditions.
Formation of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole: The aldehyde is then subjected to a cycloaddition reaction with an azide to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole and triazole derivatives.
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving nitrogen-containing heterocycles.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds and π-π interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazole-4-carboxamide: Similar in structure but lacks the triazole ring, which may result in different biological activities.
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions with biological targets.
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-carboxylic acid:
The uniqueness of this compound lies in its combination of pyrazole and triazole rings, which provides a versatile scaffold for various chemical modifications and biological interactions.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-2-13-4-7(3-10-13)5-14-6-8(9)11-12-14/h3-4,6H,2,5,9H2,1H3 |
InChI Key |
CYKKEDARSBTUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


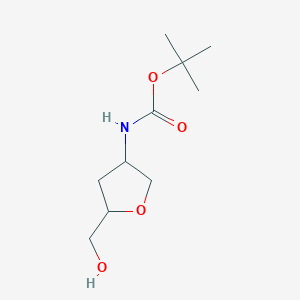
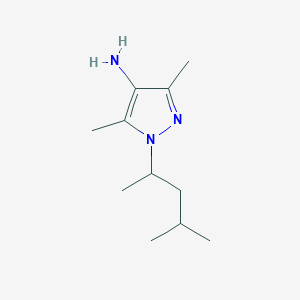


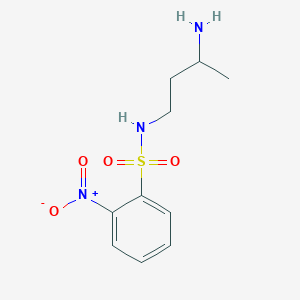
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)



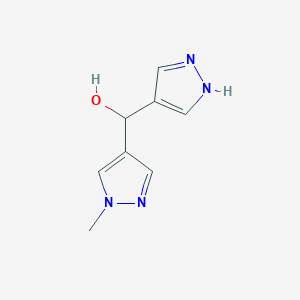
![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
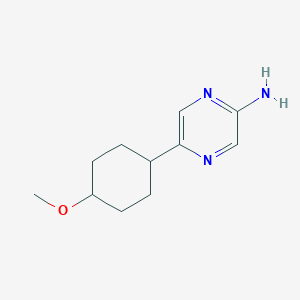
![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
